molecular formula C30H32N2O3S B5115938 N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide

N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide

Cat. No.: B5115938
M. Wt: 500.7 g/mol
InChI Key: ZWTZIIBHLDQLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide, also known as DBA, is a chemical compound that has been widely used in scientific research. Its unique chemical structure and properties have made it an important tool in studying various biological processes.

Mechanism of Action

N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide acts as a competitive inhibitor of PKC by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its substrates and thus inhibits its activity. The binding of this compound to PKC is reversible and depends on the concentration of both this compound and PKC.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of PKC. This compound has also been found to enhance insulin secretion in pancreatic beta cells by activating the PKC pathway. In addition, this compound has been shown to inhibit platelet aggregation by blocking the activation of PKC in platelets.

Advantages and Limitations for Lab Experiments

N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of PKC and does not affect other kinases or enzymes. It is also relatively easy to synthesize and purify. However, this compound has some limitations. It has low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, this compound can be toxic to cells at high concentrations.

Future Directions

There are several future directions for the use of N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide in scientific research. One area of interest is the development of new PKC inhibitors based on the structure of this compound. Another area of research is the use of this compound as a tool to study the role of PKC in various diseases such as cancer and diabetes. Finally, the development of new methods to improve the solubility and toxicity of this compound could expand its use in various experiments.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its unique chemical structure and properties. Its ability to inhibit PKC has made it an important tool in studying various biological processes. However, its limitations must be taken into consideration when using it in experiments. Future research on this compound could lead to the development of new drugs and treatments for various diseases.

Synthesis Methods

The synthesis of N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide involves the reaction of 2-methyl-N-phenylbenzenesulfonamide with dibenzylamine and 2-chloro-1-propanol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified by recrystallization from a suitable solvent such as methanol. The yield of this compound is typically around 50-60%.

Scientific Research Applications

N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide has been used in various scientific research studies. It has been found to be an effective inhibitor of protein kinase C (PKC), which is an enzyme involved in many cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been used as a fluorescent probe to study the localization and dynamics of PKC in cells. In addition, this compound has been used as a tool to study the role of PKC in various physiological processes such as insulin secretion and platelet aggregation.

Properties

IUPAC Name

N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O3S/c1-25-13-11-12-20-30(25)36(34,35)32(28-18-9-4-10-19-28)24-29(33)23-31(21-26-14-5-2-6-15-26)22-27-16-7-3-8-17-27/h2-20,29,33H,21-24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTZIIBHLDQLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N(CC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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